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Introduction
ZK-115194 is a novel steroidal estrogen developed with the objective of improving upon the

pharmacokinetic profile of existing estrogens, such as ethinylestradiol (EE2). Structurally, ZK-

115194 is a derivative of natural estradiol, modified with a 14α, 17α-bridging. This structural

alteration was designed to protect the molecule from rapid metabolic degradation during

absorption and first-pass metabolism in the liver, a common challenge with orally administered

estrogens. This technical guide provides a detailed overview of the early research and

development of ZK-115194, with a primary focus on its pharmacokinetic properties as

determined in early clinical studies. Information regarding the preclinical development of ZK-

115194, including its mechanism of action, receptor binding affinity, and in vivo efficacy in

animal models, is not extensively available in the public domain.

Pharmacokinetic Profile in Postmenopausal Women
A key clinical study investigated the pharmacokinetic properties of ZK-115194 in comparison to

another new estrogen, ZK 136295, and the widely used ethinylestradiol (EE2). The study was

conducted in a cohort of 54 postmenopausal women.[1]

Experimental Protocol: Clinical Pharmacokinetic Study
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Study Design: The study was designed to compare the pharmacokinetic profiles of the three

compounds after single intravenous and oral administrations.

Participants: 54 healthy postmenopausal women.

Dosing:

Intravenous (IV): 60 micrograms of each compound.

Oral: 120 micrograms and 240 micrograms of each compound.

Drug Concentration Analysis:

ZK-115194: Serum concentrations were determined using a gas chromatography/mass

spectrometry/mass spectrometry (GC/MS/MS) method.[1]

Ethinylestradiol (EE2) and ZK 136295: Specific radioimmunoassays were used.[1]

Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters obtained for ZK-115194

and the comparator compounds.

Pharmacokinetic
Parameter

ZK-115194 ZK 136295
Ethinylestradiol
(EE2)

Mean Terminal Half-

life (hours)
28.7 12.3 26.1

Absolute

Bioavailability (120

mcg oral dose)

Not explicitly stated,

but a two-fold

increase was seen

with the 240 mcg

dose.

~40% ~40%

Absolute

Bioavailability (240

mcg oral dose)

33% +/- 19% ~70% ~70%
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Data sourced from a comparative pharmacokinetic study in postmenopausal women.[1]

Key Findings and Observations
The study revealed that ZK-115194 possesses the longest mean terminal half-life of the three

compounds tested, suggesting a prolonged presence in the systemic circulation.[1] However,

the 14α, 17α-bridging modification did not lead to a superior oral bioavailability compared to

EE2, which features a 17α-ethinyl group.[1] The absolute bioavailability of ZK-115194 after a

240 microgram oral dose was approximately 33%, which was considerably lower than that of

ZK 136295 and EE2 at the same dose.[1]

Interestingly, doubling the oral dose of ZK-115194 from 120 to 240 micrograms resulted in a

two-fold increase in its absolute bioavailability. A similar dose-dependent increase in

bioavailability was observed for EE2.[1] Despite the structural modification aimed at reducing

metabolic degradation, ZK-115194 demonstrated a reduced and highly variable systemic

availability, similar to that of EE2.[1]
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Caption: Workflow of the comparative pharmacokinetic study.

Logical Relationship: Bioavailability and Structural
Modification
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Structural Modification

Hypothesized Outcome

Observed Outcome

ZK-115194
(14α, 17α-bridging)

Prevent early
metabolic degradation

Reduced and variable
systemic availability

Ethinylestradiol (EE2)
(17α-ethinyl group)

Higher Oral
Bioavailability
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Caption: Hypothesized vs. Observed Bioavailability of ZK-115194.

Conclusion
The early clinical development of ZK-115194 focused on evaluating its potential for an

improved pharmacokinetic profile compared to existing estrogens. While the structural

modification of a 14α, 17α-bridge in ZK-115194 resulted in a longer terminal half-life, it did not

translate to enhanced oral bioavailability in postmenopausal women. The compound exhibited

reduced and variable systemic availability, similar to ethinylestradiol. Further research would be

necessary to fully elucidate the metabolic pathways of ZK-115194 and to explore its

pharmacodynamic properties and potential clinical utility. The lack of publicly available

preclinical data, including receptor binding and in vivo efficacy studies, limits a more

comprehensive understanding of its early development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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